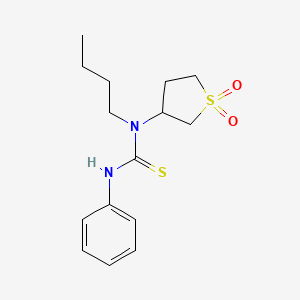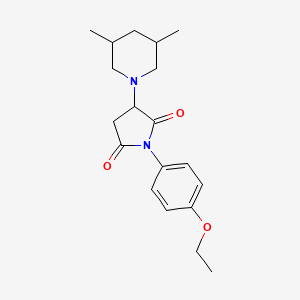![molecular formula C18H22N2O2S B3926851 3-isobutyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B3926851.png)
3-isobutyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone
Übersicht
Beschreibung
3-isobutyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PNU-74654 and is a potent inhibitor of the enzyme Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in multiple signaling pathways, including cell differentiation, apoptosis, and glycogen metabolism. Inhibition of GSK-3β has been linked to several therapeutic benefits, including the treatment of neurodegenerative disorders, cancer, and diabetes.
Wirkmechanismus
PNU-74654 exerts its pharmacological effects by inhibiting the activity of GSK-3β. GSK-3β is a multifunctional enzyme that plays a crucial role in multiple signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and NF-κB signaling pathway. Inhibition of GSK-3β can lead to downstream effects on these pathways, resulting in various biological effects.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by PNU-74654 has been shown to have several biochemical and physiological effects. In animal models, PNU-74654 has been shown to improve cognitive function and memory retention. Additionally, PNU-74654 has been shown to promote the survival of neurons and protect against neurodegeneration. In cancer cells, PNU-74654 has been shown to sensitize cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. In animal models of diabetes and metabolic disorders, PNU-74654 has been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
PNU-74654 has several advantages and limitations for lab experiments. One advantage is its potency as a GSK-3β inhibitor, which allows for the use of lower concentrations of the compound in experiments. Additionally, PNU-74654 has been extensively studied, and there is a wealth of information available on its pharmacological effects. However, one limitation of PNU-74654 is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on PNU-74654. One area of interest is the potential use of PNU-74654 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of PNU-74654 for various therapeutic applications. Finally, there is a need for the development of more potent and selective GSK-3β inhibitors to improve the efficacy and safety of these compounds in clinical settings.
Wissenschaftliche Forschungsanwendungen
PNU-74654 has been extensively studied for its potential applications in various fields of scientific research. In the field of neurodegenerative disorders, PNU-74654 has been shown to have neuroprotective effects and can promote the survival of neurons in vitro and in vivo. PNU-74654 has also been studied for its potential use in cancer therapy. Inhibition of GSK-3β has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. Additionally, PNU-74654 has been studied for its potential use in the treatment of diabetes and metabolic disorders. Inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism in animal models.
Eigenschaften
IUPAC Name |
5-[2-(4-methylanilino)-1,3-thiazol-4-yl]-3-(2-methylpropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11(2)8-13-9-16(22-17(13)21)15-10-23-18(20-15)19-14-6-4-12(3)5-7-14/h4-7,10-11,13,16H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDKKXHDUVCMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3CC(C(=O)O3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3926781.png)
![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3926785.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926787.png)
![3-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926788.png)

![N~1~-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-N~2~,N~2~,3-trimethylbutane-1,2-diamine](/img/structure/B3926797.png)
![6-(allylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3926805.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3926813.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926821.png)

![ethyl 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B3926841.png)

